Cas no 866884-87-9 (4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide)
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide
- 4-(methylamino)-2-methylsulfanylpyrimidine-5-carbohydrazide
- DTXSID80736678
- 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carbohydrazide
- 866884-87-9
- SCHEMBL2020213
- DB-112904
-
- Inchi: 1S/C7H11N5OS/c1-9-5-4(6(13)12-8)3-10-7(11-5)14-2/h3H,8H2,1-2H3,(H,12,13)(H,9,10,11)
- InChI Key: HENICVNZVUCZGU-UHFFFAOYSA-N
- SMILES: S(C)C1=NC=C(C(NN)=O)C(=N1)NC
Computed Properties
- Exact Mass: 213.06843116g/mol
- Monoisotopic Mass: 213.06843116g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 203
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.4
- Topological Polar Surface Area: 118Ų
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM165050-1g |
4-(methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide |
866884-87-9 | 95% | 1g |
$534 | 2023-02-17 | |
| Chemenu | CM165050-1g |
4-(methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide |
866884-87-9 | 95% | 1g |
$574 | 2021-08-05 | |
| Alichem | A089004475-1g |
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide |
866884-87-9 | 95% | 1g |
$495.00 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1744556-1g |
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide |
866884-87-9 | 98% | 1g |
¥4753.00 | 2024-04-27 |
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Philipp Traber,Stephan Kupfer,Stefanie Gräfe,Isabelle Baussanne,Martine Demeunynck,Jean-Marie Mouesca,Serge Gambarelli,Vincent Artero,Murielle Chavarot-Kerlidou Chem. Sci., 2018,9, 4152-4159
Additional information on 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide
Introduction to 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide (CAS No. 866884-87-9)
4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide, identified by its CAS number 866884-87-9, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound features a pyrimidine core substituted with a methylamino group at the 4-position, a methylthio group at the 2-position, and a carbohydrazide moiety at the 5-position. These structural attributes make it a versatile intermediate in the development of various biologically active molecules, particularly in the realm of medicinal chemistry.
The pyrimidine scaffold is a cornerstone in drug design due to its prevalence in nucleic acid bases and its ability to interact with biological targets such as enzymes and receptors. The presence of the methylamino group introduces basicity and potential hydrogen bonding capabilities, while the methylthio group adds lipophilicity and may influence metabolic stability. The carbohydrazide functional group is particularly noteworthy for its reactivity, serving as a precursor for further derivatization into hydrazones or hydrazides, which are common pharmacophores in drug molecules.
In recent years, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide has garnered attention in academic and industrial research for its potential applications in antiviral, anticancer, and anti-inflammatory drug discovery. Its structural features align well with known bioactive scaffolds, making it a promising candidate for scaffold hopping and structure-activity relationship (SAR) studies. Researchers have explored its derivatives as inhibitors of enzymes involved in viral replication and as modulators of inflammatory pathways.
One of the most compelling aspects of this compound is its role as a building block for more complex molecules. For instance, its conversion into pyrimidine-based hydrazones has been investigated for their potential antitumor activity. The hydrazide moiety can react with aldehydes or ketones to form stable hydrazones, which have shown efficacy in targeting various disease pathways. Additionally, the compound’s ability to undergo nucleophilic substitution reactions allows for further functionalization, enabling the creation of libraries of analogs for high-throughput screening.
The synthesis of 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include condensation reactions to form the pyrimidine ring, followed by selective substitution at the 2- and 4-positions. The introduction of the carbohydrazide group is usually achieved through reaction with phosgene or its equivalents under controlled conditions. Advances in green chemistry have also led to the development of more sustainable synthetic routes, minimizing waste and hazardous byproducts.
From a computational chemistry perspective, 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide has been studied to understand its electronic properties and interactions with biological targets. Molecular modeling techniques have been employed to predict binding affinities and identify potential binding pockets in proteins relevant to drug action. These studies not only aid in rational drug design but also provide insights into the compound’s mechanism of action at a molecular level.
The pharmacological profile of derivatives derived from 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide has been explored through both in vitro and in vivo assays. In cell-based assays, certain analogs have demonstrated inhibitory effects on kinases and other enzymes implicated in cancer progression. Preclinical studies have also indicated potential therapeutic activity against viral infections by interfering with viral polymerase enzymes. These findings underscore the compound’s significance as a lead molecule in medicinal chemistry.
Regulatory considerations play a crucial role in the development and commercialization of compounds like 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide. Compliance with Good Manufacturing Practices (GMP) ensures that synthetic routes are reproducible and that impurities are minimized. Additionally, toxicological studies are essential to assess safety profiles before proceeding to clinical trials. Collaborative efforts between academia and industry have accelerated the translation of laboratory findings into viable drug candidates.
The future directions for research on 4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide include exploring novel synthetic methodologies and expanding its applications in drug discovery. Innovations such as flow chemistry could streamline its synthesis, making it more accessible for large-scale production. Furthermore, interdisciplinary approaches combining organic chemistry with bioinformatics may uncover new therapeutic applications that were previously unexplored.
In conclusion,4-(Methylamino)-2-(methylthio)pyrimidine-5-carbohydrazide (CAS No. 866884-87-9) represents a valuable asset in pharmaceutical research due to its structural versatility and biological relevance. Its role as an intermediate for synthesizing bioactive molecules underscores its importance in medicinal chemistry. As research continues to evolve, this compound is poised to contribute significantly to advancements in drug development across various therapeutic areas.
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